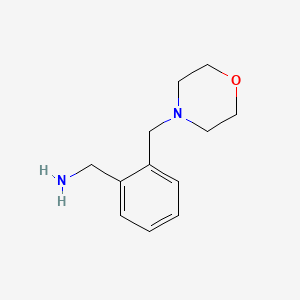

2-Morpholin-4-ylmethylbenzylamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

[2-(morpholin-4-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-9-11-3-1-2-4-12(11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFAEZHWSZZJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407084 | |

| Record name | 1-{2-[(Morpholin-4-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-82-8 | |

| Record name | 1-{2-[(Morpholin-4-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(morpholin-4-ylmethyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Morpholin 4 Ylmethylbenzylamine

Established Synthetic Routes for 2-Morpholin-4-ylmethylbenzylamine

The synthesis of this compound can be approached through several convergent strategies, typically involving the formation of the benzylamine (B48309) precursor followed by the introduction of the morpholine (B109124) group, or vice versa. The choice of route often depends on the availability of starting materials and the desired substitution patterns. A common conceptual approach involves a two-step sequence: the synthesis of a suitable benzylamine derivative, followed by the attachment of the morpholine moiety.

The benzylamine structural unit is a core component of numerous pharmaceuticals. rsc.org Consequently, a variety of reliable methods for its synthesis have been developed. Historically, these syntheses often involve multi-step sequences starting from carbonyl derivatives or benzylic halides. nih.gov

One of the most versatile and widely used methods for preparing benzylamines is reductive amination . This process involves the reaction of a benzaldehyde derivative with an amine (such as ammonia or a primary amine) to form an imine, which is then reduced in situ to the corresponding amine. nih.govnih.gov A series of novel benzylamines were synthesized using reductive amination from substituted benzyloxybenzaldehyde derivatives. nih.gov

Another classic and robust method is the Gabriel synthesis , which provides primary amines from alkyl halides. In the context of benzylamine synthesis, this involves reacting a benzyl (B1604629) halide (e.g., benzyl chloride) with potassium phthalimide to form N-benzylphthalimide. researchgate.net Subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the primary benzylamine. researchgate.net This method is effective for producing primary amines with high purity.

Direct N-alkylation of ammonia or amines with benzyl halides is also a straightforward approach. For example, benzylamine can be synthesized by reacting benzyl chloride with a large excess of aqueous ammonia. erowid.org However, a significant challenge with this method is the potential for overalkylation, leading to the formation of secondary (dibenzylamine) and tertiary amines as byproducts. acs.org

More contemporary methods include copper-catalyzed three-component carboamination of styrenes, which allows for the expedient synthesis of diverse benzylamine derivatives from readily available alkenes. nih.gov

Table 1: Comparison of Selected Benzylamine Synthesis Methods

| Method | Typical Precursors | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | Aldehydes/Ketones, Amines | Reducing agents (e.g., NaBH₄, H₂/Catalyst) | High versatility, good yields nih.gov | Requires a carbonyl precursor |

| Gabriel Synthesis | Alkyl Halides | Potassium Phthalimide, Hydrazine | Produces pure primary amines researchgate.net | Multi-step process, harsh cleavage conditions |

| Direct Alkylation | Benzyl Halides, Ammonia | Ammonia/Amine | Simple, direct erowid.org | Prone to overalkylation acs.org |

| Carboamination | Styrenes, Amines | Copper catalyst, Alkyltrifluoroborates | Uses alkene feedstocks, diverse products nih.gov | Catalyst required, mechanism can be complex |

Once a suitable benzylamine precursor containing a reactive group is synthesized, the morpholine ring can be introduced. The most common methods for forming the crucial C-N bond are N-alkylation and reductive amination.

N-Alkylation is a fundamental C-N bond-forming reaction where an amine acts as a nucleophile to displace a leaving group from an alkyl substrate. mt.com In the context of synthesizing the target compound, this would typically involve reacting morpholine with a 2-(aminomethyl)benzyl halide. Conversely, if the precursor is 2-bromomethylbenzylamine, it could be reacted with morpholine. A study on the N-alkylation of morpholine with various alcohols over a CuO–NiO/γ–Al2O3 catalyst demonstrated the feasibility of forming N-alkylmorpholine derivatives, with primary alcohols showing high conversion and selectivity. researchgate.net

Reductive amination serves as another powerful tool for this transformation. chemrxiv.org This reaction can be performed by reacting an aldehyde-functionalized precursor, such as 2-morpholin-4-ylbenzaldehyde, with an ammonia source, followed by reduction. Alternatively, a precursor like 2-(aminomethyl)benzaldehyde can be reacted with a dihaloethane in a reductive environment to form the morpholine ring, although this is a more complex, multi-component approach. A protocol for synthesizing N-substituted morpholine nucleoside derivatives utilizes reductive amination of in situ generated dialdehydes with various alkylamines under mild conditions. nih.gov

In recent years, the principles of green chemistry have become increasingly important in synthetic methodology development, aiming to reduce environmental impact through safer solvents, improved atom economy, and energy efficiency. nih.govmdpi.com The synthesis of morpholine derivatives, which are common in pharmaceuticals and agrochemicals, has been a focus of these efforts. chemrxiv.orgacs.org

A significant advancement is the use of ethylene sulfate as a reagent for converting 1,2-amino alcohols into morpholines. nih.govchemrxiv.org This method offers a simple, high-yielding, and redox-neutral protocol that avoids the use of hazardous reagents like chloroacetyl chloride and metal hydride reducing agents typically employed in traditional multi-step syntheses. chemrxiv.orgorganic-chemistry.org The process involves a selective monoalkylation of the amine with ethylene sulfate, followed by cyclization, and has been successfully applied on a large scale. nih.gov This two-step protocol eliminates one synthetic step and the associated waste compared to traditional three-step methods. chemrxiv.org

Other green chemistry approaches applicable to morpholine synthesis include:

Biocatalysis : The use of enzymes can facilitate chemical transformations under mild, aqueous conditions, offering high selectivity and reducing the need for hazardous reagents. mdpi.combioengineer.org

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes, lowering energy consumption and often improving yields. mdpi.com

Flow Chemistry : Continuous flow reactors offer enhanced safety, better process control, and easier scalability compared to batch processes, contributing to more efficient and sustainable synthesis. mdpi.com

Greener Solvents : The use of environmentally benign solvents is a cornerstone of green chemistry. nih.gov N-formylmorpholine, for instance, has been synthesized and evaluated as a green solvent for organic reactions due to its chemical stability and non-toxic nature. ajgreenchem.com

These advanced techniques provide more sustainable and efficient pathways for the synthesis of morpholine-containing compounds, aligning with modern standards for environmentally responsible chemical manufacturing. bioengineer.org

The selective functionalization of a complex molecule at a specific site, known as chemo- and regioselectivity, is crucial for the efficient synthesis of derivatives and for structure-activity relationship studies. rsc.orgwikipedia.org The this compound scaffold presents several potential sites for functionalization, including the aromatic ring, the benzylic C-H bonds, and the C-H bonds of the morpholine ring.

A powerful strategy for derivatization is the direct C(sp³)–H functionalization of the benzylamine core. Research has shown that the regioselectivity of such reactions can be controlled by the choice of catalyst system. rsc.org For instance, in the C(sp³)–H arylation of N,N-dimethylbenzylamine, using a single electron transfer (SET) photocatalyst alone selectively targets the N-methyl group. However, the addition of a hydrogen atom transfer (HAT) co-catalyst completely switches the regioselectivity to the N-benzylic position. rsc.org This synergistic SET/HAT catalysis allows for the highly regio- and chemoselective arylation at the N-benzylic position for a variety of primary, secondary, and tertiary benzylamines, yielding 1,1-diarylmethylamine products in good to excellent yields (up to 98%). rsc.org

Table 2: Catalyst-Controlled Regioselectivity in C-H Arylation of Benzylamines

| Catalysis Type | Proposed Intermediate | Site of Functionalization | Outcome | Reference |

|---|---|---|---|---|

| SET alone | Aminium radical cation | N-methyl or N-methylene | Arylation at the less hindered C-H bond adjacent to nitrogen | rsc.org |

| Synergistic SET/HAT | N-benzyl radical | N-benzylic position | Arylation at the benzylic carbon | rsc.org |

Furthermore, palladium-catalyzed methods have been developed for the meta-C-H functionalization of the aromatic ring of benzylamines. nih.gov By employing a transient mediator strategy with specific 2-pyridone ligands, arylation, amination, and chlorination can be directed to the meta position of the benzene (B151609) ring, a position that is often difficult to access through classical electrophilic aromatic substitution. nih.gov These advanced methods provide precise control over molecular editing, enabling the targeted synthesis of complex analogs from a common core structure.

While this compound is achiral, the introduction of stereocenters into its structure can lead to chiral analogs with potentially distinct biological activities. Chiral amines and morpholines are valuable building blocks in asymmetric synthesis. bohrium.comsigmaaldrich.com Several stereoselective strategies can be envisioned for preparing such analogs.

One powerful method is the asymmetric hydrogenation of a prochiral precursor. For example, 2-substituted chiral morpholines can be obtained with excellent enantioselectivities (up to 99% ee) and in quantitative yields through the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govrsc.org This reaction typically employs a rhodium catalyst complexed with a chiral bisphosphine ligand. nih.gov The resulting chiral morpholine products can serve as key intermediates for bioactive compounds. rsc.org

Another approach involves a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation . This strategy has been successfully used for the enantioselective synthesis of 3-substituted morpholines from ether-containing aminoalkyne substrates. acs.org A titanium catalyst facilitates the initial hydroamination to form a cyclic imine, which is then reduced by a chiral ruthenium catalyst (Noyori-Ikariya type) to afford the chiral morpholine with high enantiomeric excess (>95% ee). acs.org

The use of chiral auxiliaries provides another route to stereocontrol. Chiral α-substituted benzylamines can be used as reagents to deliver a nitrogen atom while inducing an asymmetric bias in the formation of diastereomeric intermediates, which can then be separated. google.com The chiral auxiliary can be removed at a later stage of the synthesis. This approach is particularly useful for synthesizing molecules with asymmetry at the α, β, or γ position relative to a nitrogen atom. google.com Similarly, the stereoselective alkynylation of N-benzylimines derived from chiral aldehydes, such as (R)-glyceraldehyde, can produce chiral propargylamines with a high degree of diastereoselectivity, which can then be further elaborated. researchgate.net

These methods highlight the diverse and powerful tools available to synthetic chemists for constructing chiral analogs of the this compound framework, enabling the exploration of stereochemistry's role in molecular function.

Advanced Spectroscopic and Chromatographic Characterization in Research of 2 Morpholin 4 Ylmethylbenzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Morpholin-4-ylmethylbenzylamine. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities, and integration values of the protons provide a wealth of information. The aromatic protons on the benzyl (B1604629) ring typically appear in the downfield region, while the protons of the morpholine (B109124) ring and the methylene (B1212753) bridges resonate at higher field strengths. The coupling patterns between adjacent protons help to establish the connectivity within the molecule. For instance, the protons of the methylene group attached to the benzylamine (B48309) nitrogen would be expected to show coupling to the protons of the adjacent benzylic carbon.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon signals indicate their chemical environment (e.g., aromatic, aliphatic, or attached to a heteroatom). Quaternary carbons, which lack attached protons, are also readily identified.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.2-7.4 | 127-130 |

| Benzylic CH₂ | ~3.8 | ~53 |

| Morpholine O-CH₂ | ~3.7 | ~67 |

| Morpholine N-CH₂ | ~2.5 | ~54 |

| Benzyl-N-CH₂ | ~3.5 | ~62 |

| Amine NH₂ | Variable | - |

Note: These are predicted values and actual experimental values may vary based on the solvent and other experimental conditions.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural assignments. COSY experiments reveal proton-proton coupling correlations, while HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for all protonated carbons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound with a high degree of accuracy. researchgate.net This allows for the confident determination of its elemental composition, distinguishing it from other compounds with the same nominal mass. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the molecule, which are then analyzed by a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. researchgate.net

Beyond accurate mass measurement, HRMS provides valuable information about the molecule's structure through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments helps to confirm the connectivity of the different structural motifs within this compound. For example, common fragmentation pathways would likely involve the cleavage of the bond between the benzyl group and the methylene bridge, as well as the fragmentation of the morpholine ring.

Table 2: Expected HRMS Fragmentation Pattern for this compound

| Fragment Ion | Proposed Structure | m/z (monoisotopic) |

| [M+H]⁺ | C₁₂H₁₉N₂O⁺ | 207.1497 |

| [M-C₄H₈NO]⁺ | Benzylamine fragment | 106.0657 |

| [C₅H₁₀NO]⁺ | Morpholinomethyl cation | 100.0762 |

| [C₇H₈]⁺ | Tropylium ion | 92.0626 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com When subjected to infrared radiation, the bonds within this compound vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. The resulting IR spectrum displays these absorptions as peaks.

Key functional groups in this compound that can be identified by IR spectroscopy include:

N-H stretch: The primary amine (NH₂) will exhibit one or two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and methylene groups appear just below 3000 cm⁻¹.

C-N stretch: The stretching vibrations for the C-N bonds of the amine and morpholine groups will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-O-C stretch: The ether linkage in the morpholine ring will show a strong, characteristic C-O-C stretching band, usually around 1100 cm⁻¹. researchgate.net

Aromatic C=C stretch: The benzene (B151609) ring will display characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amine | C-N Stretch | 1000 - 1300 |

| Ether (Morpholine) | C-O-C Stretch | ~1100 |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography can reveal important details about the spatial arrangement of the benzyl and morpholine moieties, including the torsion angles that define their relative orientation. It can also provide insights into intermolecular interactions, such as hydrogen bonding involving the primary amine and the morpholine oxygen or nitrogen atoms, which dictate how the molecules pack in the crystal lattice. This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination. The compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, such as a UV-Vis detector, is used to monitor the eluting components, producing a chromatogram. The purity of the sample can be determined by the relative area of the main peak corresponding to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for both separation and identification. nih.gov In GC, the sample is vaporized and passed through a capillary column with a carrier gas. Separation occurs based on the compound's volatility and its interaction with the stationary phase lining the column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for their identification. ojp.gov GC-MS is particularly useful for identifying volatile impurities that may be present in the sample.

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detection Method | Application |

| HPLC | C18 silica (B1680970) gel | Acetonitrile/Water gradient | UV-Vis | Purity assessment, quantification |

| GC-MS | Phenyl-methylpolysiloxane | Helium | Mass Spectrometry | Separation and identification of volatile components, impurity profiling |

These advanced spectroscopic and chromatographic methods, when used in concert, provide a comprehensive characterization of this compound, ensuring its identity, structure, and purity for reliable use in research applications.

Computational Chemistry and Molecular Modeling Studies of 2 Morpholin 4 Ylmethylbenzylamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 2-Morpholin-4-ylmethylbenzylamine, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and predict its behavior.

Detailed research findings from studies on analogous structures, such as 4-morpholinecarboxaldehyde, demonstrate the utility of these methods. nih.gov For this compound, DFT analysis, often using basis sets like 6-31G(d,p) or 6-311G++(d,p), would be used to determine the optimized molecular geometry, identifying the most stable three-dimensional arrangement of its atoms. nih.gov This process also involves conformational analysis, particularly of the morpholine (B109124) ring, which typically exists in a chair conformation. researchgate.net Calculations would determine the energy differences between possible conformers, such as the equatorial and axial orientations of the substituent on the morpholine nitrogen. nih.govresearchgate.net

Furthermore, these calculations provide critical electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, highlighting regions susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G(d,p))

| Property | Calculated Value | Significance |

| Total Energy | -X Hartrees | Provides a baseline for comparing conformational stability. |

| HOMO Energy | -Y eV | Characterizes the electron-donating ability of the molecule. |

| LUMO Energy | +Z eV | Characterizes the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Y+Z) eV | Indicates electronic stability and chemical reactivity. |

| Dipole Moment | N Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and would be determined by specific quantum chemical software calculations.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. For this compound, docking studies would be crucial to identify potential biological targets and understand the structural basis of its activity. The benzylamine (B48309) scaffold, for instance, is a known feature in inhibitors of enzymes like monoamine oxidase B (MAO-B). nih.govsemanticscholar.org

A typical docking protocol involves preparing the 3D structure of the ligand and the target protein (often obtained from the Protein Data Bank). The ligand is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity, often expressed as a docking score or binding energy in kcal/mol. mdpi.com Lower binding energies typically indicate more favorable interactions.

Analysis of the docked pose reveals specific interactions that stabilize the ligand-protein complex. For this compound, key interactions could include:

Hydrogen Bonds: The morpholine oxygen and the amine nitrogen can act as hydrogen bond acceptors and donors, respectively, forming connections with polar residues in the binding pocket. acs.org

Hydrophobic Interactions: The benzyl (B1604629) ring can form pi-pi stacking or pi-alkyl interactions with aromatic or aliphatic residues like tyrosine, phenylalanine, or leucine. researchgate.net

Studies on similar benzylamine derivatives have successfully used docking to rationalize observed inhibitory activity against targets like MAO-B, identifying key residues involved in the binding. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value/Residues | Interaction Type |

| Binding Energy | -8.5 kcal/mol | Estimated affinity |

| Interacting Residues | TYR 199, PHE 343 | Pi-Alkyl, Pi-Pi Stacking |

| GLU 206 | Hydrogen Bond (with NH) | |

| ASP 152 | Salt Bridge/H-Bond (with morpholine N) | |

| LEU 171, ILE 335 | Hydrophobic Interaction |

Note: This data is hypothetical and serves to illustrate the output of a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by integrating Newton's equations of motion, providing a high-resolution view of conformational changes and binding stability. nih.gov

For the this compound-protein complex identified through docking, an MD simulation (typically on the nanosecond scale) would be performed. The primary goals of this simulation would be:

Conformational Analysis: To observe how the ligand's conformation, particularly the flexible linker and morpholine ring, adapts within the binding pocket. researchgate.net It also reveals dynamic changes in the protein structure upon ligand binding. nih.gov

Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, the stability of the complex can be assessed. A stable RMSD plot suggests that the ligand remains securely bound in its initial pose.

Interaction Analysis: MD trajectories allow for the analysis of the persistence of key interactions (like hydrogen bonds) over the simulation time, confirming their importance for binding. acs.org

MD simulations can also provide qualitative insights into binding kinetics, such as the ligand's residence time in the binding pocket, by observing the forces and interactions that hold it in place. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured activities (e.g., IC₅₀ values) against a specific target is required. nih.gov

The process involves several steps:

Data Set Preparation: A series of molecules and their corresponding activities are collected. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters).

Model Building: Statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN) are used to create an equation that correlates the descriptors with the biological activity. nih.gov

Validation: The model's ability to predict the activity of the test set compounds (which were not used in model creation) is evaluated using statistical metrics like the correlation coefficient (R²).

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds by indicating which structural features are most influential for activity. youtube.com

Table 3: Example of a QSAR Model Equation (Illustrative)

pIC₅₀ = 0.75 * SlogP - 0.21 * TPSA + 0.05 * (Number of Rotatable Bonds) + 2.5

Note: This equation is a simplified, hypothetical example of an MLR-based QSAR model. pIC₅₀ is the negative logarithm of the IC₅₀ value, SlogP is a lipophilicity descriptor, and TPSA is the topological polar surface area.

In Silico ADME/Tox Prediction and Profiling

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), must be evaluated. In silico ADME/Tox profiling allows for the early prediction of these properties, helping to identify potential liabilities. nih.gov The morpholine moiety is often incorporated into drug candidates to modulate pharmacokinetic properties, such as improving aqueous solubility and brain permeability. acs.orgnih.gov

Various computational models and software (e.g., SwissADME, pkCSM) are used to predict a wide range of physicochemical and pharmacokinetic parameters based on the structure of this compound. researchgate.netmspsss.org.ua Key predicted properties include:

Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net

Solubility: Predicts the aqueous solubility (LogS) of the compound.

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes.

Toxicity: Screens for potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

This profiling helps to prioritize compounds with favorable drug-like properties and flag those with potential issues for further investigation or redesign. researchgate.net

Table 4: Illustrative In Silico ADME/Tox Profile for this compound

| Property | Predicted Value | Assessment |

| Molecular Weight | 220.3 g/mol | Compliant (Lipinski's Rule) |

| LogP (Lipophilicity) | 2.1 | Compliant (Lipinski's Rule) |

| H-Bond Donors | 1 | Compliant (Lipinski's Rule) |

| H-Bond Acceptors | 3 | Compliant (Lipinski's Rule) |

| Aqueous Solubility (LogS) | -2.5 | Moderately Soluble |

| BBB Permeant | Yes | Potential CNS Activity |

| CYP2D6 Inhibitor | Yes | Potential for Drug Interactions |

| Ames Toxicity | No | Likely Non-mutagenic |

| hERG I Inhibition | No | Low Risk of Cardiotoxicity |

Note: These predictions are illustrative and generated by computational ADME/Tox prediction tools.

Structure Activity Relationship Sar Investigations of 2 Morpholin 4 Ylmethylbenzylamine Derivatives

Elucidation of Key Pharmacophore Features of the 2-Morpholin-4-ylmethylbenzylamine Scaffold

The this compound scaffold possesses distinct structural components that are crucial for its interaction with biological targets. A pharmacophore model for this class of compounds generally includes a combination of hydrophobic, hydrogen bond acceptor, and positively ionizable features.

The key pharmacophoric elements are:

Aromatic Ring: The benzyl (B1604629) portion of the molecule provides a critical hydrophobic region that can engage in π-π stacking or hydrophobic interactions within the active site of target enzymes like MAO.

Basic Amine: The primary amine of the benzylamine (B48309) moiety is a key feature, as it is typically protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the target's active site. In the context of MAO inhibition, the deprotonated amine is essential for the oxidation reaction. nih.gov

Methylene (B1212753) Bridge: The methylene group connecting the morpholine (B109124) and the benzyl ring provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target.

Pharmacophore modeling studies on various monoamine oxidase inhibitors have highlighted the importance of a hydrophobic moiety, a hydrogen bond acceptor, and an aromatic ring system for effective binding. nih.gov For instance, a five-point pharmacophore model for MAO-B inhibitors identified features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and two aromatic rings as being crucial for high affinity.

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives can be significantly modulated by introducing various substituents on the aromatic ring or modifying the core structure.

Substitutions on the Benzyl Ring:

Quantitative structure-activity relationship (QSAR) studies on para-substituted benzylamine analogues as MAO-A substrates have shown that the binding affinity is often correlated with the van der Waals volume of the substituent, with larger groups generally leading to tighter binding. nih.gov Conversely, the rate of oxidation is more influenced by the electronic effects of the substituent. nih.gov For instance, electron-withdrawing groups can enhance the rate of oxidation, suggesting the development of a negative charge at the benzylic carbon during the reaction. nih.gov

The following table illustrates the hypothetical impact of different substituents on the benzyl ring of this compound derivatives based on general SAR principles for MAO inhibitors.

| Substituent (R) | Position on Benzyl Ring | Predicted Impact on MAO-A Activity | Predicted Impact on MAO-B Selectivity |

| H | - | Baseline activity | Baseline selectivity |

| CH₃ | para | Increased binding affinity | May vary |

| Cl | para | Increased rate of oxidation | May increase |

| NO₂ | para | Significantly increased rate of oxidation | May increase |

| OCH₃ | para | May decrease rate of oxidation | May decrease |

Modifications of the Morpholine Ring:

The morpholine ring is a common feature in many bioactive compounds due to its favorable physicochemical properties. nih.gov In the context of MAO inhibitors, replacement of the morpholine with other heterocyclic rings such as thiophene, benzofuran, or indole (B1671886) can significantly alter the inhibitory activity and selectivity. nih.gov For example, studies on heterocyclic conjugated dienones have shown that a thiophene-based heterocycle can lead to potent and selective MAO-B inhibition. nih.gov

Stereochemical Considerations in Activity Profiles of Chiral Analogs

Chirality can play a pivotal role in the biological activity of this compound derivatives, particularly if the target binding site is stereospecific, as is common for enzymes and receptors. The introduction of a chiral center, for instance by substitution on the methylene bridge or the benzylamine's alpha-carbon, can lead to enantiomers with significantly different potencies and selectivities.

While specific studies on the chiral analogs of this compound are not widely available, research on other chiral MAO inhibitors provides valuable insights. For example, in a series of chiral fluorinated pyrrolidine (B122466) derivatives, the stereochemistry at the fluorine-bearing carbon had a profound impact on MAO-B inhibitory activity, with one enantiomer being significantly more potent. nih.gov Molecular docking studies often reveal that only one enantiomer can achieve the optimal binding orientation within the active site of the enzyme. nih.gov For instance, in pyrazoline analogues, the chirality of the molecule was found to affect both activity and selectivity towards MAO isoforms. nih.gov

The differential activity of chiral analogs can be attributed to the three-dimensional arrangement of substituents, which can either facilitate or hinder key interactions with amino acid residues in the target's binding pocket.

Biological and Pharmacological Research Applications of 2 Morpholin 4 Ylmethylbenzylamine

Mechanistic Studies of Biological Activity

Enzyme Inhibition and Modulation (e.g., DNA Topoisomerase II, Phosphatidylcholine-Specific Phospholipase C, MAP Kinase)

There is currently a lack of direct evidence in published literature to suggest that 2-Morpholin-4-ylmethylbenzylamine is a modulator or inhibitor of DNA Topoisomerase II, Phosphatidylcholine-Specific Phospholipase C (PC-PLC), or MAP Kinase.

Research into inhibitors of these enzymes often involves molecules containing a morpholine (B109124) ring, but the activity is typically driven by a larger, more complex chemical scaffold. For instance, some derivatives of the anticancer drug doxorubicin, which is a known DNA Topoisomerase II inhibitor, contain a morpholinyl group. nih.govnih.govtandfonline.com However, studies on these morpholinyl doxorubicins indicate that their mechanism and potency can differ significantly from the parent compound. nih.gov Similarly, while a class of compounds known as morpholinobenzoic acids has been investigated for PC-PLC inhibition, these are structurally distinct from the benzylamine (B48309) structure of the subject compound. nih.govnih.gov The field of MAP Kinase inhibitors is extensive, but specific studies implicating this compound have not been identified. nih.govijmphs.com

Receptor Binding and Signaling Pathway Modulation (e.g., TLR7 Agonism)

The primary area of research involving benzylamine derivatives relates to the modulation of Toll-like receptor 7 (TLR7). TLR7 agonists are potent activators of the innate immune system and are investigated for applications in cancer immunotherapy and as vaccine adjuvants. nih.govnih.govecancer.org

Several potent and selective small-molecule TLR7 agonists, such as 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ), feature a benzylamine or a related substructure. nih.govnih.gov This class of compounds, characterized by an imidazoquinoline core, is known to bind to TLR7 within the endosomes of immune cells like plasmacytoid dendritic cells, leading to the production of Type I interferons and other pro-inflammatory cytokines. tandfonline.comnih.gov

While the benzylamine portion is a component of these active molecules, the TLR7 agonist activity is critically dependent on the entire imidazoquinoline scaffold. There is no direct evidence to suggest that this compound alone functions as a TLR7 agonist.

Nucleic Acid Interactions

Research into morpholine-containing compounds that interact with nucleic acids has primarily focused on Morpholino oligonucleotides (PMOs). These are synthetic molecules used in antisense therapies to modulate gene expression. In PMOs, the standard ribose or deoxyribose sugar is replaced by a morpholine ring, and the backbone is composed of phosphorodiamidate linkages. This modification confers high stability against degradation by nucleases and strong, specific binding to target RNA sequences. However, these are large oligomers and their mechanism is unrelated to the small molecule this compound.

Cell-Based Assays and In Vitro Efficacy Evaluation

In vitro cell-based assays are fundamental for evaluating the biological activity of compounds. For TLR7 agonists, which are structurally related to fragments of this compound, a common assay involves the use of human peripheral blood mononuclear cells (PBMCs). bmj.com The efficacy of these agonists is quantified by measuring the secretion of key cytokines and chemokines.

Table 1: Representative In Vitro Assays for TLR7 Agonist Activity

| Assay Type | Cell System | Measured Endpoints | Purpose |

|---|---|---|---|

| Cytokine Induction Assay | Human or Mouse PBMCs | Secretion of IFN-α, TNF-α, IL-6, IP-10 | Quantify the potency and efficacy of immune activation. nih.govbioworld.com |

| Reporter Gene Assay | HEK293 cells expressing TLR7 | Luciferase or other reporter activity | Screen for and confirm receptor-specific agonism. nih.gov |

| B-cell Activation Assay | Peripheral B cells (ELISPOT) | Formation of antibody-secreting cells | Assess off-target or target-independent immune cell activation. nih.gov |

These assays demonstrate the robust immune response elicited by potent TLR7 agonists in vitro. bioworld.com

Preclinical In Vivo Models for Efficacy and Pharmacodynamics

Preclinical in vivo studies, typically in rodent models, are essential to validate the therapeutic potential of new compounds. For novel TLR7 agonists, pharmacodynamic (PD) and efficacy studies are often conducted in mice.

Pharmacodynamic assessments involve administering the compound and measuring the resulting cytokine induction in the plasma at various time points. For example, a systemically administered TLR7 agonist would be expected to induce a significant, transient increase in plasma IFN-α and TNF-α. nih.gov

Efficacy is commonly tested in syngeneic tumor models. In these models, mice are implanted with a cancer cell line (e.g., CT-26 colon carcinoma), and after tumor establishment, they are treated with the TLR7 agonist alone or in combination with other immunotherapies like anti-PD-1 checkpoint inhibitors. nih.govworldpreclinicaleurope.com

Table 2: Example of Preclinical In Vivo Efficacy Study for a TLR7 Agonist

| Animal Model | Tumor Model | Treatment Groups | Key Efficacy Outcome |

|---|

Such studies have shown that potent TLR7 agonists can exhibit strong synergistic antitumor activity when combined with checkpoint blockade therapies, leading to complete tumor regression in a significant fraction of treated animals. nih.gov

Investigation of Potential Therapeutic Areas

Based on the mechanisms of action of structurally related compounds, the potential therapeutic areas for novel molecules incorporating the benzylamine or morpholine scaffolds are primarily in oncology and immunology.

Cancer Immunotherapy : As potent immune activators, TLR7 agonists are being investigated to turn immunologically "cold" tumors (lacking immune cells) into "hot" tumors that are more responsive to checkpoint inhibitors. tandfonline.comnih.gov This approach is being explored for various solid tumors.

Vaccine Adjuvants : TLR7 agonists can significantly enhance humoral and cell-mediated immune responses to vaccine antigens. nih.govnih.gov Their ability to stimulate a strong Th1-mediated immune response makes them attractive candidates for improving the efficacy of vaccines against infectious diseases like influenza. nih.gov

It is important to reiterate that these therapeutic applications are associated with complex molecules for which this compound may serve as a chemical building block, rather than being applications of the compound itself.

Antineoplastic Research (e.g., Against Cancer Cell Lines)

The morpholine moiety is a constituent of several compounds investigated for their anticancer properties. Research has shown that derivatives incorporating this structural feature can exhibit significant cytotoxic effects against various cancer cell lines through mechanisms such as inducing apoptosis and promoting cell cycle arrest.

Derivatives of 2-morpholino-4-anilinoquinoline have demonstrated notable anticancer potential against the HepG2 human liver cancer cell line. nih.govrsc.org In one study, a series of these compounds were synthesized and evaluated, with several exhibiting potent activity. nih.govrsc.org For instance, compounds designated as 3c, 3d, and 3e displayed half-maximal inhibitory concentrations (IC₅₀) of 11.42 μM, 8.50 μM, and 12.76 μM, respectively. nih.govrsc.org These compounds were found to inhibit the proliferation of HepG2 cells by inducing cell cycle arrest at the G0/G1 phase. nih.gov

Furthermore, in vitro studies on other analogs have demonstrated cytotoxic effects against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells, with some derivatives showing IC₅₀ values below 10 µg/mL. The mechanism of action in these cases was also linked to the induction of apoptosis and cell cycle arrest.

Another class of morpholine-containing compounds, bisnaphthalimides, has been evaluated for its DNA targeting and antitumor activities. nih.gov A particular bisnaphthalimide derivative, A6, which features a 4-morpholine moiety, was identified as a highly potent agent against MGC-803 gastric cancer cells, with an IC₅₀ value of 0.09 μM. nih.gov This compound was found to target DNA and Topoisomerase I, leading to S phase cell cycle arrest and apoptosis. nih.gov

Table 1: Antineoplastic Activity of Selected Morpholine Derivatives

| Compound Class | Specific Compound | Cancer Cell Line | Potency (IC₅₀) | Mechanism of Action |

|---|---|---|---|---|

| 2-Morpholino-4-anilinoquinoline | Compound 3d | HepG2 | 8.50 μM | G0/G1 cell cycle arrest |

| 2-Morpholino-4-anilinoquinoline | Compound 3c | HepG2 | 11.42 μM | G0/G1 cell cycle arrest |

| 2-Morpholino-4-anilinoquinoline | Compound 3e | HepG2 | 12.76 μM | G0/G1 cell cycle arrest |

| Bisnaphthalimide | Compound A6 | MGC-803 | 0.09 μM | S phase arrest, Apoptosis, DNA/Topo I targeting |

Neuropharmacological Investigations

While the morpholine ring is a key structural feature in various centrally acting drugs, specific neuropharmacological research on this compound is not extensively documented in the provided literature. One study noted an investigation into a series of substituted 4-aminomorpholines for potential biological activities, but the focus was on compounds structurally distinct from this compound. datapdf.com The broader field of neuropharmacology continuously explores novel scaffolds, and the structural motifs present in this compound could warrant future investigation for their potential effects on the central nervous system.

Antimicrobial and Antifungal Studies

The morpholine nucleus is a well-established pharmacophore in the design of antimicrobial agents. Its incorporation into various molecular frameworks has led to the development of compounds with significant activity against a range of bacterial and fungal pathogens. researchgate.net

Research into derivatives of 4-(morpholin-4-yl) benzohydrazide has yielded compounds with promising antimicrobial properties. researchgate.net A study focused on novel semicarbazides, thiosemicarbazides, and hydrazones built upon a 4-(morpholino-4-yl)-3-nitrobenzohydrazide scaffold identified several active compounds. nih.govmdpi.com Among the synthesized derivatives, a semicarbazide containing a 4-bromophenyl moiety demonstrated the highest activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 3.91 µg/mL against Enterococcus faecalis and 7.81 µg/mL against Staphylococcus epidermidis. mdpi.com Within the thiosemicarbazide series, a compound with a 4-trifluoromethylphenyl group was most effective, exhibiting MIC values between 31.25 and 62.5 µg/mL against several Gram-positive strains. nih.govmdpi.com The combination of the morpholine ring with other heterocyclic systems, such as imidazole, has also been explored as a strategy to generate new compounds with potential antibacterial and antifungal activities. scilit.com

Table 2: Antimicrobial Activity of Selected Morpholine-based Compounds

| Compound Class | Specific Moiety | Target Organism | Potency (MIC) |

|---|---|---|---|

| Semicarbazide Derivative | 4-bromophenyl | Enterococcus faecalis | 3.91 µg/mL |

| Semicarbazide Derivative | 4-bromophenyl | Staphylococcus epidermidis | 7.81 µg/mL |

Anti-inflammatory and Immunomodulatory Research

Inflammation is a key component of many autoimmune diseases and is driven by an imbalance between pro-inflammatory and anti-inflammatory mediators. nih.gov While specific studies on the anti-inflammatory and immunomodulatory effects of this compound are not detailed in the available research, the broader class of morpholine-containing compounds has been explored in this context. The modulation of immune responses is a critical therapeutic strategy, involving the regulation of various cytokines, chemokines, and immune cell subsets. nih.gov

Research into other classes of compounds, such as polyphenols, has demonstrated the potential to modulate inflammatory pathways by inhibiting enzymes involved in the production of pro-inflammatory eicosanoids and reactive oxygen species. mdpi.com Similarly, certain polymers have been shown to possess immunomodulatory efficiency by inducing the release of pro-inflammatory cytokines or polarizing the immune response towards specific T-helper cell phenotypes. researchgate.netmdpi.com These studies highlight the types of immunological investigations that could be applied to novel morpholine-based compounds to explore their potential in treating inflammatory and autoimmune conditions.

Other Emerging Pharmacological Applications

The structural features of this compound and its analogs make them candidates for investigation in other therapeutic areas. One area of interest is their potential as enzyme inhibitors. Studies have suggested that compounds with this scaffold can interact with specific enzymes involved in metabolic pathways, indicating possible applications in metabolic disorders.

A significant emerging application for morpholine-containing compounds is the inhibition of the Phosphatidylinositol 3-kinase/Protein kinase B/Mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway. consensus.app This pathway is frequently deregulated in various human cancers, making it a critical target for oncology drug discovery. The morpholine ring is a common feature in many PI3K/Akt/mTOR inhibitors, highlighting the potential for derivatives of this compound to be developed for this purpose. consensus.app Additionally, patents have been filed for 4-pyrazin-2-ylmethyl-morpholine derivatives for use as medicaments, suggesting ongoing commercial and scientific interest in the therapeutic potential of this chemical class. google.com

Toxicological Research and Safety Pharmacology of 2 Morpholin 4 Ylmethylbenzylamine and Analogs

In Vitro Cytotoxicity Assessment

For instance, a study on 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine demonstrated cytotoxic activity against human breast cancer cell lines (BT474). preprints.org The half-maximal inhibitory concentration (IC50) against BT474 cells was determined to be 1.4±0.3 µM. preprints.org Notably, at higher concentrations (2.5 - 5.0 µM), the viability of the cancer cells was twofold lower compared to normal human fibroblasts and peripheral blood mononuclear cells, suggesting a degree of selectivity. preprints.org The preliminary therapeutic range for this analog was suggested to be 0.6 - 2.0 µM. preprints.org

Another study on a series of 5-substituted 2-cyanoimino-4-imidazodinone and 2-cyanoimino-4-pyrimidinone derivatives, which are heterocyclic compounds, also highlighted the importance of specific structural features for cytotoxic activity. nih.gov Certain derivatives exhibited modest cytotoxicity against various cancer cell lines, with one compound showing potent activity with an IC50 in the nanomolar range, while displaying no apparent toxic effect toward normal fibroblasts. nih.gov These findings underscore that the presence of a morpholine (B109124) ring or other heterocyclic systems within a molecule can contribute to its cytotoxic potential, which is a crucial consideration for the toxicological profile of 2-Morpholin-4-ylmethylbenzylamine.

Interactive Data Table: In Vitro Cytotoxicity of a Morpholine Analog

| Cell Line | IC50 (µM) | Observation |

| BT474 (Breast Cancer) | 1.4 ± 0.3 | Significant cytotoxicity |

| Human Fibroblasts | > 5.0 | Lower cytotoxicity compared to cancer cells |

| Peripheral Blood Mononuclear Cells | > 5.0 | Lower cytotoxicity compared to cancer cells |

Acute and Repeat-Dose Toxicity Studies in Preclinical Models

Acute and repeat-dose toxicity studies in animal models are essential for identifying potential target organs and establishing safety margins. While specific studies on this compound are not publicly documented, research on the analog 2-hydroxybenzylamine (2-HOBA) acetate (B1210297) provides relevant insights.

In an acute oral toxicity study in rats, a single high dose of 2-HOBA acetate (2000 mg/kg body weight) resulted in mortality in one out of six female rats, suggesting a median lethal dose (LD50) of around 2500 mg/kg. researchgate.netnih.gov In a 28-day repeated oral dose study in rats, some minor differences were observed between the 2-HOBA treated and control groups; however, none were deemed to be of toxicological significance at doses up to 1000 mg/kg body weight per day. researchgate.netnih.gov A preliminary 28-day feeding study in mice showed no adverse effects at concentrations up to 0.456% by weight in the feed. researchgate.netnih.gov However, at a higher concentration of 1.56%, decreased food intake and weight loss were noted, which was likely attributable to poor palatability of the diet. researchgate.netnih.gov

These studies on a benzylamine (B48309) analog suggest that the core structure may have a relatively low order of acute and sub-chronic toxicity. The design of such studies typically follows regulatory guidelines, such as those from the FDA, which recommend that the duration of repeat-dose toxicity studies in both a rodent and a non-rodent species should be equal to or exceed the duration of the intended human clinical trial. wuxiapptec.com

Interactive Data Table: Acute and 28-Day Toxicity of 2-Hydroxybenzylamine Acetate in Rodents

| Study Type | Species | Dose/Concentration | Key Findings |

| Acute Oral Toxicity | Rat | 2000 mg/kg | Mortality in 1 of 6 females |

| 28-Day Repeated Oral Dose | Rat | Up to 1000 mg/kg/day | No toxicologically significant effects |

| 28-Day Feeding Study | Mouse | 0.456% in feed | No adverse effects |

| 28-Day Feeding Study | Mouse | 1.56% in feed | Decreased food intake and weight loss |

Genotoxicity and Mutagenicity Evaluations

Genotoxicity and mutagenicity assays are critical for assessing a compound's potential to cause genetic damage, which can lead to cancer or heritable diseases. There is no publicly available information on the genotoxicity of this compound. However, the evaluation of other complex molecules provides a framework for the types of studies that would be necessary.

For example, the genotoxicity of 2-hydroxy-1,4-naphthoquinone (B1674593) (HNQ), the active ingredient in Henna, was thoroughly investigated. nih.gov HNQ was found to be non-mutagenic in bacterial (Ames test) and mammalian (V79 hprt) assays. nih.gov It showed borderline positive results in a mouse lymphoma tk mutation assay and a chromosome aberration test in Chinese Hamster Ovary (CHO) cells, suggesting a potential clastogenic mechanism. nih.gov However, in vivo studies, including a rat hepatocyte unscheduled DNA synthesis (UDS) test and chromosome aberration tests in the bone marrow of mice and hamsters, yielded negative results. nih.gov Small, statistically significant increases in micronuclei were observed in mouse bone marrow at a delayed time point (72 hours), which was considered to be related to haematotoxicity rather than a direct DNA-reactive mechanism. nih.gov

A comprehensive genotoxicity assessment for this compound would similarly involve a battery of in vitro and in vivo tests to evaluate its potential for gene mutations, chromosomal damage, and other genetic endpoints.

Reproductive and Developmental Toxicology Studies

Reproductive and developmental toxicology studies are designed to evaluate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring. No specific reproductive or developmental toxicology data for this compound are available.

To illustrate the scope of such evaluations, a study on 4-methylimidazole (B133652) (4-MEI) can be considered. The National Toxicology Program (NTP) conducted a reproductive assessment by continuous breeding in rats. scialliconsulting.com This study identified reproductive and developmental toxicity, with a lowest observed adverse effect level (LOAEL) of 50–60 mg/kg body weight/day. scialliconsulting.com The observed effects included reduced litter sizes, decreased male reproductive organ weights, and adverse effects on sperm. scialliconsulting.com Developmental endpoints that were assessed included delays in balanopreputial separation and vaginal opening in the offspring. scialliconsulting.com

A thorough investigation of the reproductive and developmental toxicity of this compound would necessitate a similar comprehensive study design, examining a wide range of endpoints in both parental animals and their offspring.

Cardiotoxicity and Other Organ-Specific Toxicity Assessments

Assessing cardiotoxicity and other organ-specific toxicities is a critical aspect of safety pharmacology. Predicting specific organ toxicities remains a challenge in toxicology. nih.gov A study that evaluated a large number of hepatotoxic, cardiotoxic, and nephrotoxic compounds in cell lines derived from the liver (HepG2), heart (H9c2), and kidney (NRK-52E) found that the majority of these compounds exhibited similar cytotoxic effects across all three cell lines. nih.gov This suggests that general cytotoxicity assays using various cell lines may not be sufficient to accurately predict specific organ toxicity. nih.gov

Only a small percentage of the tested compounds (approximately 5%) showed differential toxicity responses in the cell lines, and this did not clearly correlate with the known in vivo organ toxicity. nih.gov This highlights the complexity of organ-specific toxicity, which can be influenced by factors such as compound accumulation in specific tissues, metabolic activation, and off-target pharmacological effects. nih.gov

Therefore, while in vitro screening can provide initial clues, a definitive assessment of the potential cardiotoxicity or other organ-specific toxicities of this compound would require dedicated in vivo studies that include detailed histopathological examination of key organs and monitoring of specific functional parameters.

Emerging Research Horizons for this compound: A Glimpse into Future Applications

The chemical compound this compound, a molecule incorporating both a morpholine and a benzylamine moiety, is progressively capturing the attention of the scientific community. While its current applications are primarily as a versatile building block in organic synthesis, emerging research is beginning to illuminate its potential across a spectrum of advanced scientific and industrial domains. This article explores the future perspectives for this compound, focusing on its prospective roles in sophisticated drug delivery systems, multitargeting pharmacological strategies, chemical biology, sustainable synthesis, and non-medicinal industrial applications.

Q & A

Q. How can regioselectivity challenges in the alkylation of morpholine derivatives be addressed?

- Methodological Answer : Steric and electronic effects dominate regioselectivity. For example, using bulky bases (e.g., LDA) or directing groups (e.g., Boc-protected amines) can favor substitution at the benzyl position over competing morpholine ring alkylation . Computational DFT studies (e.g., Gaussian 16) may predict transition-state energies to optimize conditions .

Q. What strategies resolve contradictions in reported melting points or spectral data for morpholine derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvate formation. Perform:

- DSC/TGA : Identify phase transitions or hydrate loss (e.g., endothermic peaks at 100–150°C) .

- X-ray crystallography : Use SHELXL for structural refinement to confirm bond lengths and angles (e.g., C-N bond: ~1.47 Å) .

Q. How can X-ray crystallography be optimized for this compound derivatives with low crystal quality?

- Methodological Answer : Slow evaporation from dichloromethane/hexane at 4°C improves crystal growth. Data collection at synchrotron sources (λ = 0.7–1.0 Å) enhances resolution. Refinement in SHELXL with TWIN/BASF commands addresses twinning .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM) model solvation effects, while DFT (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

III. Data Analysis and Optimization

Q. How can reaction yields be improved for multi-step syntheses involving this compound?

- Methodological Answer : Apply DoE (Design of Experiments) to optimize variables (temperature, solvent ratio). For example, a Central Composite Design (CCD) identified 60°C and DMF:HO (9:1) as optimal for an 89% yield .

Q. What analytical techniques differentiate this compound from its positional isomers?

Q. How are stability studies conducted for this compound under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.